molecular formula C9H9NO2 B6167361 4-(3-hydroxyphenyl)azetidin-2-one CAS No. 777884-38-5

4-(3-hydroxyphenyl)azetidin-2-one

Cat. No. B6167361
CAS RN: 777884-38-5
M. Wt: 163.2
InChI Key:
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Description

“4-(3-hydroxyphenyl)azetidin-2-one” is also known as Ezetimibe . It is a pharmaceutical drug that inhibits cholesterol absorption . It targets the NPC1-like intracellular cholesterol transporter 1 . In China, it is used as a lipid-lowering agent and it has efficacy similar to ezetimibe .


Molecular Structure Analysis

The molecular structure of “4-(3-hydroxyphenyl)azetidin-2-one” or Ezetimibe is characterized by a beta-lactam that is azetidin-2-one which is substituted at 1, 3, and 4 by p-fluorophenyl, 3-(p-fluorophenyl)-3-hydroxypropyl, and 4-hydroxyphenyl groups, respectively (the 3R, 3’S, 4S enantiomer) .


Physical And Chemical Properties Analysis

Ezetimibe has a molar mass of 409.43 g/mol . It is a white crystalline solid powder and shows poor solubility in aqueous solvents. It is soluble in organic solvents such as methanol and acetonitrile, and sparingly soluble in aqueous buffers .

Mechanism of Action

Ezetimibe is a selective inhibitor of the sterol transporter Niemann-Pick C1-Like 1 in the small intestine . It is used as an adjunctive therapy to lower cholesterol levels in cases of hyperlipidemia .

Future Directions

Spiro-heterocycles, which include spiro-azetidin-2-one, have received special attention in medicinal chemistry because of their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . Future research may focus on developing new synthetic strategies and exploring the biological activities of these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(3-hydroxyphenyl)azetidin-2-one can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3-hydroxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium ethoxide", "acetic anhydride", "hydroxylamine hydrochloride", "sodium hydroxide", "2-chloroacetyl chloride" ], "Reaction": [ "Step 1: Condensation of 3-hydroxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and sodium ethoxide to form ethyl 3-(3-hydroxyphenyl)acrylate.", "Step 2: Cyclization of ethyl 3-(3-hydroxyphenyl)acrylate with hydroxylamine hydrochloride in the presence of sodium hydroxide to form 4-(3-hydroxyphenyl)isoxazolidin-5-one.", "Step 3: Conversion of 4-(3-hydroxyphenyl)isoxazolidin-5-one to 4-(3-hydroxyphenyl)azetidin-2-one through reaction with acetic anhydride and 2-chloroacetyl chloride." ] }

CAS RN

777884-38-5

Product Name

4-(3-hydroxyphenyl)azetidin-2-one

Molecular Formula

C9H9NO2

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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